2-Hydroxy-6-(4-methoxyphenyl)pyridine

Descripción general

Descripción

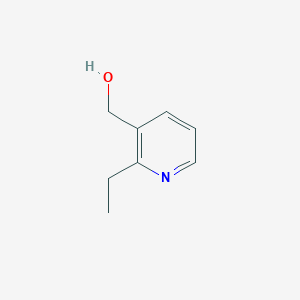

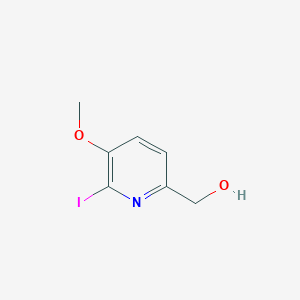

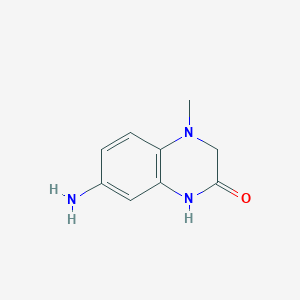

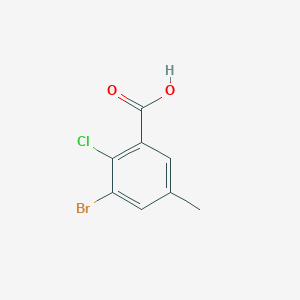

“2-Hydroxy-6-(4-methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H11NO2 . It is used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols and in the aminolysis of a polyglutamate .

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-6-(4-methoxyphenyl)pyridine” is characterized by the presence of a pyridine ring substituted with a hydroxy group at the 2-position and a methoxyphenyl group at the 6-position .Chemical Reactions Analysis

The synthesis of “2-Hydroxy-6-(4-methoxyphenyl)pyridine” involves a multicomponent reaction that includes aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source . The reaction is controlled by Lewis acids, which play a crucial role in selectively synthesizing six-membered heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-6-(4-methoxyphenyl)pyridine” include a molecular weight of 201.22 . It is soluble in common polar solvents such as CHCl3, CH2Cl2, DMSO, DMF, and acetone .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Hydroxy-6-(4-methoxyphenyl)pyridine, focusing on six unique applications:

Pharmaceutical Development

2-Hydroxy-6-(4-methoxyphenyl)pyridine is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to interact with various biological targets, making it a candidate for drug design. Research has shown its potential in developing new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions . The compound’s ability to modulate biological pathways makes it a valuable scaffold in medicinal chemistry.

Antimicrobial Agents

This compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of 2-Hydroxy-6-(4-methoxyphenyl)pyridine can inhibit the growth of various bacterial and fungal strains . This makes it a promising candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance. Its effectiveness against a broad spectrum of pathogens highlights its potential in this critical area of research.

Catalysis in Organic Synthesis

2-Hydroxy-6-(4-methoxyphenyl)pyridine is also utilized as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions, including cross-coupling and cyclization reactions, makes it a valuable tool in synthetic chemistry . Researchers have leveraged its catalytic properties to develop more efficient and sustainable synthetic routes for complex organic molecules.

Material Science

In material science, 2-Hydroxy-6-(4-methoxyphenyl)pyridine is explored for its potential in creating novel materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials . Additionally, its unique electronic properties make it a candidate for developing new types of sensors and electronic devices.

Coordination Chemistry

The compound’s ability to act as a ligand in coordination chemistry is another significant application. It can form stable complexes with various metal ions, which are useful in catalysis, material science, and even medicinal chemistry . These metal complexes often exhibit unique properties that are not present in the free ligand, expanding the compound’s utility in different scientific fields.

Biological Probes

Finally, the compound is used as a biological probe in various biochemical studies. Its ability to interact with specific biomolecules allows researchers to study complex biological processes. This application is particularly valuable in understanding disease mechanisms and developing new therapeutic strategies.

RSC Advances Chemistry of Heterocyclic Compounds MDPI Biosynth Springer : MDPI : RSC Advances : Chemistry of Heterocyclic Compounds

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic chemistry.

Result of Action

In the context of sm coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds , which could have various downstream effects depending on the specific context.

Action Environment

It’s known that the success of sm coupling reactions, in which similar compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Direcciones Futuras

The future directions for “2-Hydroxy-6-(4-methoxyphenyl)pyridine” could involve further exploration of its potential applications in the field of medicinal chemistry. For instance, pyrimidine and its derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Propiedades

IUPAC Name |

6-(4-methoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWZKIADDMJUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671744 | |

| Record name | 6-(4-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154476-88-7 | |

| Record name | 6-(4-Methoxyphenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154476-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B3243016.png)